molecular formula C10H12N2O3 B034829 Ethyl 2-amino-4-carbamoylbenzoate CAS No. 103147-58-6

Ethyl 2-amino-4-carbamoylbenzoate

Cat. No. B034829
M. Wt: 208.21 g/mol
InChI Key: WZCCHHRQRNLDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-carbamoylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism Of Action

The mechanism of action of Ethyl 2-amino-4-carbamoylbenzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, Ethyl 2-amino-4-carbamoylbenzoate reduces the production of prostaglandins and, consequently, reduces inflammation and pain.

Biochemical And Physiological Effects

Studies have shown that Ethyl 2-amino-4-carbamoylbenzoate exhibits significant anti-inflammatory and analgesic effects in animal models. The compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, Ethyl 2-amino-4-carbamoylbenzoate has been found to exhibit cytotoxic effects against cancer cells, which may be attributed to its ability to induce apoptosis (programmed cell death) in these cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Ethyl 2-amino-4-carbamoylbenzoate in lab experiments is its relatively low cost and easy availability. The compound is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one of the limitations of using Ethyl 2-amino-4-carbamoylbenzoate is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Ethyl 2-amino-4-carbamoylbenzoate. One area of interest is the development of new pharmaceuticals based on the compound. Researchers are also exploring the use of Ethyl 2-amino-4-carbamoylbenzoate as a potential chemotherapeutic agent for the treatment of cancer. Additionally, there is interest in investigating the mechanism of action of the compound in more detail, as well as its potential for use in other fields such as agrochemicals and materials science.
Conclusion:
Ethyl 2-amino-4-carbamoylbenzoate is a compound with significant potential for use in various fields, including medicinal chemistry, agrochemicals, and materials science. Its anti-inflammatory, analgesic, and antioxidant properties, as well as its ability to induce apoptosis in cancer cells, make it a promising candidate for the development of new pharmaceuticals. Further research is needed to fully understand the mechanism of action of Ethyl 2-amino-4-carbamoylbenzoate and its potential applications in other fields.

Synthesis Methods

Ethyl 2-amino-4-carbamoylbenzoate can be synthesized by reacting 2-amino-4-carbamoylbenzoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction takes place under reflux conditions and produces Ethyl 2-amino-4-carbamoylbenzoate as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl 2-amino-4-carbamoylbenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory, analgesic, and antioxidant properties. The compound has also been shown to exhibit activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, Ethyl 2-amino-4-carbamoylbenzoate has been used as a building block in the synthesis of various pharmaceuticals, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents.

properties

CAS RN

103147-58-6

Product Name

Ethyl 2-amino-4-carbamoylbenzoate

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-amino-4-carbamoylbenzoate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)7-4-3-6(9(12)13)5-8(7)11/h3-5H,2,11H2,1H3,(H2,12,13)

InChI Key

WZCCHHRQRNLDEP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1)C(=O)N)N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(=O)N)N

synonyms

Benzoic acid, 2-amino-4-(aminocarbonyl)-, ethyl ester (9CI)

Origin of Product

United States

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